2-Amino-1-(2-cyano-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
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Overview
Description
2-Amino-1-(2-cyano-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-cyano-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between a suitable diketone and an amine. For example, 2,5-hexanedione can react with an amine such as methylamine under acidic conditions to form the pyrrole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile, such as a cyano group, under basic conditions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient catalysts to enhance reaction yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-cyano-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are frequently used.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
2-Amino-1-(2-cyano-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-cyano-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(2-cyano-3-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Similar structure but with a chlorine atom instead of a fluorine atom.
2-Amino-1-(2-cyano-3-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
2-Amino-1-(2-cyano-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H11FN4 |
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Molecular Weight |
254.26 g/mol |
IUPAC Name |
2-amino-1-(2-cyano-3-fluorophenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H11FN4/c1-8-9(2)19(14(18)10(8)6-16)13-5-3-4-12(15)11(13)7-17/h3-5H,18H2,1-2H3 |
InChI Key |
QLSOEFYXVSKGKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)C2=C(C(=CC=C2)F)C#N)C |
Origin of Product |
United States |
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